N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide
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Overview
Description
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of difluoro and methyl substituents on a phenyl ring, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide typically involves the reaction of 2,6-difluoro-4-methylbenzylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The difluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-methylphenyl oxides, while reduction could produce difluoro-methylphenyl amines.
Scientific Research Applications
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoro and methyl groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The prop-2-enamide group can also play a role in its biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2,6-Difluoro-4-methylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[(2,6-Difluoro-4-methylphenyl)methyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide is unique due to the specific combination of difluoro and methyl substituents on the phenyl ring and the presence of a prop-2-enamide group. This unique structure may confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N-[(2,6-difluoro-4-methylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-3-11(15)14-6-8-9(12)4-7(2)5-10(8)13/h3-5H,1,6H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJYPLZADVCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CNC(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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